Methohexital sodium

Catalog No.
S535128
CAS No.
309-36-4
M.F
C14H17N2NaO3
M. Wt
284.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methohexital sodium

CAS Number

309-36-4

Product Name

Methohexital sodium

IUPAC Name

sodium;5-hex-3-yn-2-yl-1-methyl-4,6-dioxo-5-prop-2-enylpyrimidin-2-olate

Molecular Formula

C14H17N2NaO3

Molecular Weight

284.29 g/mol

InChI

InChI=1S/C14H18N2O3.Na/c1-5-7-8-10(3)14(9-6-2)11(17)15-13(19)16(4)12(14)18;/h6,10H,2,5,9H2,1,3-4H3,(H,15,17,19);/q;+1/p-1

InChI Key

KDXZREBVGAGZHS-UHFFFAOYSA-M

SMILES

CCC#CC(C)C1(C(=O)N=C(N(C1=O)C)[O-])CC=C.[Na+]

Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)

Synonyms

Brevimytal Natrium, Brevital, Brietal, Brietal Sodium, Brietal-Sodium, Methohexital, Methohexital Sodium, Methohexital, Monosodium Salt, Methohexitone, Monosodium Salt Methohexital, Natrium, Brevimytal, Sodium, Methohexital

Canonical SMILES

CCC#CC(C)C1(C(=O)N=C(N(C1=O)C)[O-])CC=C.[Na+]

Isomeric SMILES

CCC#CC(C)C1(C(=O)N=C(N(C1=O)C)[O-])CC=C.[Na+]

Description

The exact mass of the compound Methohexital sodium is 284.1137 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 66° f (ntp, 1992). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Barbiturates. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Understanding Anesthesia Mechanisms

    Early research focused on methohexital sodium's mechanism of action in inducing anesthesia. Studies explored how it interacts with gamma-aminobutyric acid (GABA) receptors in the brain, leading to synaptic inhibition and decreased neuronal activity []. This research contributed to the general understanding of how certain anesthetic drugs work.

  • Comparison Studies with Newer Anesthetics

    Methohexital sodium has been used in some comparative studies to evaluate the properties of newer anesthetic agents. Researchers might assess factors like onset and recovery times, hemodynamic effects (changes in blood flow), and potential side effects compared to methohexital sodium []. This can help researchers identify improvements and guide the development of safer and more efficient anesthetics.

  • Neuroscience Research (limited)

Methohexital sodium, also known as methohexitone, is a short-acting barbiturate derivative primarily utilized in clinical settings for the induction of anesthesia. Its chemical formula is C₁₄H₁₈N₂O₃Na, and it is characterized by a rapid onset of action and a brief duration, making it particularly effective for procedures requiring quick sedation. Methohexital sodium is administered intravenously or rectally and is known for its ability to induce deep sedation and general anesthesia efficiently. It is commonly marketed under brand names such as Brevital Sodium and Brietal .

Methohexital sodium operates through the modulation of gamma-aminobutyric acid (GABA) receptors in the central nervous system. It acts as a GABA_A receptor agonist, enhancing GABA's inhibitory effects by increasing the duration that chloride ion channels remain open. This leads to hyperpolarization of neurons and a subsequent decrease in neuronal excitability, resulting in sedation and anesthesia . The metabolism of methohexital occurs primarily in the liver, involving demethylation and oxidation processes that yield inactive metabolites .

The biological activity of methohexital sodium is predominantly linked to its interaction with GABA_A receptors. As a GABAergic agent, it enhances inhibitory neurotransmission in the brain, leading to sedation, hypnosis, and muscle relaxation. Methohexital has a unique profile among barbiturates due to its ability to lower the seizure threshold, making it particularly valuable in electroconvulsive therapy (ECT) where prolonged seizure activity is desired for therapeutic efficacy . Its pharmacokinetic properties include a rapid peak concentration within 30 seconds post-intravenous administration and a half-life ranging from 4 to 7 minutes .

The synthesis of methohexital sodium involves several key steps:

  • Alkylation of Barbituric Acid: Barbituric acid reacts with ethyl bromide to form 5-ethylbarbituric acid.
  • Introduction of the N1 Side Chain: The 5-ethylbarbituric acid undergoes further alkylation with 1-bromo-3-methylbutane to yield methohexital.
  • Formation of Sodium Salt: Finally, methohexital is treated with sodium hydroxide to produce methohexital sodium .

Methohexital sodium has various applications in medical practice:

  • Induction of Anesthesia: It is frequently used for rapid induction before surgical procedures.
  • Sedation for Short Procedures: It serves as an effective sedative for diagnostic and therapeutic interventions that require minimal discomfort.
  • Electroconvulsive Therapy: Due to its ability to prolong seizure duration, methohexital is often the preferred agent during ECT .

Methohexital sodium may interact with various medications, influencing their pharmacological effects. Notably:

  • Hypotensive Effects: It can enhance the hypotensive effects of medications such as captopril.
  • Thyroid Function: Carbamazepine may alter thyroid function tests when administered concurrently with methohexital .

These interactions necessitate careful monitoring when used alongside other pharmacological agents.

Methohexital sodium shares similarities with other barbiturates but exhibits unique properties that distinguish it from them. Here are some comparable compounds:

Compound NameCharacteristicsUnique Features
Sodium ThiopentalUltra-short-acting barbiturate used for anesthesiaLonger duration compared to methohexital
PentobarbitalShort-acting barbiturate often used for sedationMore analgesic properties than methohexital
SecobarbitalShort-acting barbiturate used for insomnia treatmentHigher risk of dependence

Methohexital's distinctive profile includes its rapid recovery time and lower seizure threshold modulation, making it particularly advantageous in specific clinical scenarios like electroconvulsive therapy .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Sodium methohexital is a white powder. (NTP, 1992)

Hydrogen Bond Acceptor Count

3

Exact Mass

284.11368669 g/mol

Monoisotopic Mass

284.11368669 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Melting Point

140 to 147 °F (NTP, 1992)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

60200PNZ7Q

Pharmacology

Methohexital Sodium is the sodium salt of methohexital, a rapid, short-acting barbituric acid derivative, with anesthetic activity. Methohexital binds to the chloride ionophore site of the gamma-aminobutyric acid (GABA)-A/chloride ionophore receptor complex, thereby enhancing the inhibitory actions of GABA-A in the brain. This leads to synaptic inhibition, decreased neuronal excitability and induction of anesthesia. In addition, this agent decreases glutamate (Glu) responses.

MeSH Pharmacological Classification

Anesthetics, Intravenous

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
GABA (ionotropic)
GABRA1 [HSA:2554] [KO:K05175]

Other CAS

309-36-4

Wikipedia

Methohexital sodium

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2024-02-18
1: Patel A, Wordell C, Szarlej D. Alternatives to sodium amobarbital in the Wada test. Ann Pharmacother. 2011 Mar;45(3):395-401. doi: 10.1345/aph.1P476. Epub 2011 Feb 15. Review. PubMed PMID: 21325100.
2: Buchtel HA, Passaro EA, Selwa LM, Deveikis J, Gomez-Hassan D. Sodium methohexital (brevital) as an anesthetic in the Wada test. Epilepsia. 2002 Sep;43(9):1056-61. PubMed PMID: 12199731.
3: Rasmussen KG, Kung S, Lapid MI, Oesterle TS, Geske JR, Nuttall GA, Oliver WC, Abenstein JP. A randomized comparison of ketamine versus methohexital anesthesia in electroconvulsive therapy. Psychiatry Res. 2014 Feb 28;215(2):362-5. doi: 10.1016/j.psychres.2013.12.027. Epub 2013 Dec 21. PubMed PMID: 24388729.
4: Yen T, Khafaja M, Lam N, Crumbacher J, Schrader R, Rask J, Billstrand M, Rothfork J, Abbott CC. Post-electroconvulsive therapy recovery and reorientation time with methohexital and ketamine: a randomized, longitudinal, crossover design trial. J ECT. 2015 Mar;31(1):20-5. doi: 10.1097/YCT.0000000000000132. PubMed PMID: 24755722; PubMed Central PMCID: PMC4205224.
5: Viernstein H, Stumpf C. Comparison of methohexital sodium and methohexital/cyclodextrin complexes as anaesthetic agents. Pharmazie. 1994 Jun;49(6):461. PubMed PMID: 8047552.
6: Mokriski BK, Nagle SE, Papuchis GC, Cohen SM, Waxman GJ. Electroconvulsive therapy-induced cardiac arrhythmias during anesthesia with methohexital, thiamylal, or thiopental sodium. J Clin Anesth. 1992 May-Jun;4(3):208-12. PubMed PMID: 1610576.
7: REDISH CH, VORE RE, CHERNISH SM, GRUBER CM Jr. A comparison of thiopental sodium, methitural sodium, and methohexital sodium in oral surgery patients. Oral Surg Oral Med Oral Pathol. 1958 Jun;11(6):603-16. PubMed PMID: 13553313.
8: Boarini DJ, Kassell NF, Coester HC. Comparison of sodium thiopental and methohexital for high-dose barbiturate anesthesia. J Neurosurg. 1984 Mar;60(3):602-8. PubMed PMID: 6699705.
9: Hilbert P, Kern BC, Langer S, Jakubetz J, Stuttmann R. [Methohexital for treatment of intracranial hypertension]. Anaesthesist. 2011 Sep;60(9):819-26. doi: 10.1007/s00101-011-1881-4. Epub 2011 Apr 22. German. PubMed PMID: 21509574.
10: Beeman CS, Dembo J, Bogardus A. Stability of reconstituted methohexital sodium. J Oral Maxillofac Surg. 1994 Apr;52(4):393-6. PubMed PMID: 8133372.
11: Hunter PL. Use of nalbuphine for analgesia in combination with methohexital sodium. Anesth Prog. 1989 Jul-Oct;36(4-5):150-68. PubMed PMID: 2490012; PubMed Central PMCID: PMC2190662.
12: MILLER JR, STOELTING VK, DANN MW. A preliminary report on the use of intramuscular methohexital sodium (Brevital) for pediatric anesthesia. Anesth Analg. 1961 Sep-Oct;40:573-7. PubMed PMID: 13770840.
13: Avram MJ, Krejcie TC. Determination of sodium pentobarbital and either sodium methohexital or sodium thiopental in plasma by high-performance liquid chromatography with ultraviolet detection. J Chromatogr. 1987 Mar 6;414(2):484-91. PubMed PMID: 3571417.
14: TEPFER M, DRYDEN GE, CREGGER I. METHOHEXITAL SODIUM DRIP INTRAVENOUSLY FOR HEAD AND NECK SURGERY. J Oral Surg Anesth Hosp Dent Serv. 1964 May;22:215-7. PubMed PMID: 14130697.
15: Smith DL, Angst MS, Brock-Utne JG, DeBattista C. Seizure duration with remifentanil/methohexital vs. methohexital alone in middle-aged patients undergoing electroconvulsive therapy. Acta Anaesthesiol Scand. 2003 Oct;47(9):1064-6. PubMed PMID: 12969096.
16: Peters KR, Quisling RG, Gilmore R, Mickle P, Kuperus JH. Intraarterial use of sodium methohexital for provocative testing during brain embolotherapy. AJNR Am J Neuroradiol. 1993 Jan-Feb;14(1):171-4. PubMed PMID: 8427082.
17: Farghaly OA, El-Wadood HM, Ghandour MA. Anodic adsorptive stripping voltammetric determination of the anesthetic drug: methohexital sodium. J Pharm Biomed Anal. 1999 Nov;21(2):233-40. PubMed PMID: 10703978.
18: Zink BJ, Darfler K, Salluzzo RF, Reilly KM. The efficacy and safety of methohexital in the emergency department. Ann Emerg Med. 1991 Dec;20(12):1293-8. PubMed PMID: 1746731.
19: Coubes P, Baldy-Moulinier M, Zanca M, Boire JY, Child R, Bourbotte G, Frerebeau P. Monitoring sodium methohexital distribution with [99mTc]HMPAO with single photon emission computed tomography during Wada test. Epilepsia. 1995 Oct;36(10):1041-9. PubMed PMID: 7555955.
20: WINSLOW WW. Narcotherapy with methohexital sodium. Am J Psychiatry. 1963 Mar;119:886-7. PubMed PMID: 14001216.

Explore Compound Types